molecular formula C14H23NO2 B13959637 3,4-Dibutoxyaniline CAS No. 4956-63-2

3,4-Dibutoxyaniline

Cat. No.: B13959637
CAS No.: 4956-63-2
M. Wt: 237.34 g/mol
InChI Key: GPWXMZAFPIYTLR-UHFFFAOYSA-N
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Description

3,4-Dibutoxyaniline is an organic compound with the molecular formula C14H23NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with butoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibutoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxyaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibutoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives of this compound .

Scientific Research Applications

3,4-Dibutoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on different biological targets.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 3,4-Dibutoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Similar in structure but with methoxy groups instead of butoxy groups.

    3,4-Dihydroxyaniline: The precursor to 3,4-Dibutoxyaniline, with hydroxyl groups instead of butoxy groups.

Uniqueness

This compound is unique due to its butoxy substituents, which impart different chemical and physical properties compared to its analogs.

Biological Activity

3,4-Dibutoxyaniline is an aromatic amine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H17NO2C_{12}H_{17}NO_2, features two butoxy groups attached to the aniline structure. Its unique chemical composition influences its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Studies have shown that derivatives of dibutoxyaniline exhibit varying degrees of antimicrobial properties against different pathogens.
  • Anticancer Potential : Research indicates that certain analogs may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : Some studies have focused on its role in inhibiting specific enzymes, which could have therapeutic implications.

Antimicrobial Studies

A study highlighted the synthesis of various derivatives of this compound and their evaluation against bacterial strains. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
This compound75Escherichia coli

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. One such study reported an IC50 value of approximately 30 µM for breast cancer cells (MCF-7), suggesting moderate anticancer activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ). In a series of assays, it was found that certain modifications to the dibutoxyaniline structure enhanced its inhibitory potency. The IC50 values varied significantly based on structural changes, indicating a structure-activity relationship (SAR) worth exploring further .

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive evaluation conducted by researchers found that a series of dibutoxyaniline derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of substituent variation in enhancing antimicrobial potency .
  • Case Study on Cancer Cell Lines : Another investigation explored the effects of dibutoxyaniline on lung cancer cells. Results demonstrated that treatment led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-Dibutoxyaniline using response surface methodology (RSM)?

  • Methodology : Employ experimental design tools like Design Expert to model variables (e.g., reaction time, temperature, molar ratios). Central Composite Design (CCD) or Box-Behnken designs are suitable for identifying optimal conditions. Post-synthesis, validate purity via HPLC or GC-MS. Include sensitivity analysis to prioritize influential factors .
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Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology : Combine NMR (¹H/¹³C) for substituent confirmation, FT-IR for functional group analysis, and UV-Vis spectroscopy to study electronic transitions. X-ray crystallography can resolve crystal packing, while computational methods (e.g., DFT) predict molecular orbitals and charge distribution.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability testing across pH 2–12 at controlled temperatures (25–60°C). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Buffer systems should mimic physiological or environmental conditions for applicability .
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Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodology : Screen solvents (polar/non-polar) using solubility parameters (Hansen solubility theory). Compare crystal morphology via SEM and purity via melting point analysis. Mixed solvents (e.g., ethanol/water) often improve yield and reduce impurities.

Q. How can researchers validate the reproducibility of this compound synthesis protocols across laboratories?

  • Methodology : Implement interlaboratory studies with standardized protocols. Use statistical tools (e.g., ANOVA) to assess variance in yield, purity, and reaction efficiency. Replicated analysis (primary vs. secondary methods) ensures robustness .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the nucleophilic aromatic substitution reactions of this compound?

  • Methodology : Use kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) to identify rate-determining steps. Computational modeling (DFT) can map transition states and substituent effects on regioselectivity.

Q. How does this compound function as a ligand in transition metal catalysis?

  • Methodology : Synthesize metal complexes (e.g., Pd, Cu) and characterize via XAS (X-ray absorption spectroscopy) to study coordination geometry. Catalytic activity can be tested in cross-coupling reactions, with turnover numbers (TON) compared to other ligands.

Q. What computational approaches are effective in predicting the solvatochromic behavior of this compound derivatives?

  • Methodology : Apply time-dependent DFT (TD-DFT) with solvent models (e.g., PCM or COSMO) to simulate UV-Vis spectra. Validate against experimental data for solvents of varying polarity (e.g., hexane to DMSO).

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodology : Perform meta-analysis of existing studies, focusing on assay conditions (cell lines, exposure time). Conduct in vitro/in vivo dose-response studies with standardized protocols (OECD guidelines). Use cheminformatics tools to predict metabolite toxicity.

Q. What strategies enable the selective functionalization of this compound for pharmaceutical intermediates?

  • Methodology : Explore protective group strategies (e.g., Boc for amine protection) during derivatization. Evaluate directing group effects in electrophilic substitution via Hammett plots. High-throughput screening can identify catalysts for C-H activation.

Properties

CAS No.

4956-63-2

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

3,4-dibutoxyaniline

InChI

InChI=1S/C14H23NO2/c1-3-5-9-16-13-8-7-12(15)11-14(13)17-10-6-4-2/h7-8,11H,3-6,9-10,15H2,1-2H3

InChI Key

GPWXMZAFPIYTLR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)OCCCC

Origin of Product

United States

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